molecular formula C13H19NOS B7509586 N-cyclohexyl-N-ethylthiophene-3-carboxamide

N-cyclohexyl-N-ethylthiophene-3-carboxamide

Cat. No.: B7509586
M. Wt: 237.36 g/mol
InChI Key: KUHACBSYGHQXSQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethylthiophene-3-carboxamide, also known as CXE, is a synthetic compound that belongs to the class of designer drugs. CXE is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CXE has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various medical conditions.

Mechanism of Action

N-cyclohexyl-N-ethylthiophene-3-carboxamide acts as an agonist of the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabis. This compound binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the analgesic, anti-inflammatory, and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have analgesic effects by reducing pain sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclohexyl-N-ethylthiophene-3-carboxamide in lab experiments include its potent agonist activity at the CB1 receptor, which makes it a useful tool in studying the effects of CB1 receptor activation. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential for abuse and its lack of specificity for the CB1 receptor, which may lead to off-target effects.

Future Directions

There are several potential future directions for research on N-cyclohexyl-N-ethylthiophene-3-carboxamide. One area of interest is the development of this compound derivatives with improved selectivity and potency for the CB1 receptor. Another area of interest is the investigation of this compound's potential therapeutic applications in the treatment of addiction, anxiety disorders, and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in the treatment of various medical conditions.

Synthesis Methods

The synthesis of N-cyclohexyl-N-ethylthiophene-3-carboxamide involves the reaction of cyclohexylamine with ethyl 3-thiophenecarboxylate in the presence of a catalyst. The resulting product is then purified using chromatography to obtain pure this compound.

Scientific Research Applications

N-cyclohexyl-N-ethylthiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound has analgesic, anti-inflammatory, and neuroprotective properties. This compound has also been found to have potential applications in the treatment of anxiety disorders, depression, and addiction.

Properties

IUPAC Name

N-cyclohexyl-N-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-2-14(12-6-4-3-5-7-12)13(15)11-8-9-16-10-11/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHACBSYGHQXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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